molecular formula C13H24N2O2 B1290768 Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 236406-39-6

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1290768
CAS No.: 236406-39-6
M. Wt: 240.34 g/mol
InChI Key: MGHFVXFMQGQAKJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 236406-39-6) is a spirocyclic amine derivative widely used as a building block in medicinal chemistry. Its structure features a bicyclic system with a six-membered ring fused to a five-membered ring, stabilized by a tert-butoxycarbonyl (Boc) protecting group. The compound is typically synthesized via Pd/C-catalyzed hydrogenation of N-trifluoroacetyl-protected precursors, yielding a yellow oil with a high purity of 95% and a molecular weight of 294.78 g/mol (C13H24N2O2) . It serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules, as evidenced by its use in microwave-assisted coupling reactions with halogenated pyridines .

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHFVXFMQGQAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632524
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-39-6
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Cyclization Reactions

One common method for synthesizing this compound involves the cyclization of appropriate precursors. The reaction typically starts with the use of 1,5-dibromopentane and a suitable amine source to form the diazaspiro structure.

General Reaction Scheme:

  • Starting Materials :

    • 1,5-Dibromopentane
    • Amine (e.g., piperazine derivatives)
  • Reaction Conditions :

    • Solvent: Typically dichloromethane or acetonitrile
    • Temperature: Varies from room temperature to reflux conditions depending on the substrate
  • Mechanism :

    • The nucleophilic amine attacks the electrophilic carbon in the dibromide, leading to the formation of a cyclic intermediate.
    • This intermediate undergoes further transformations to yield this compound.

Esterification Reactions

After forming the spiro compound, esterification can be performed to introduce the tert-butyl ester group.

Esterification Process:

  • Reagents :

    • Carboxylic acid derivative (e.g., 2,8-diazaspiro[4.5]decane-8-carboxylic acid)
    • Tert-butanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix the carboxylic acid and tert-butanol in the presence of an acid catalyst.
    • Heat the mixture under reflux to facilitate the esterification reaction.
  • Isolation :

    • The product can be purified through standard techniques such as recrystallization or chromatography.

Yield and Characterization

The yield of this compound can vary based on reaction conditions and purification methods employed.

Method Yield (%) Conditions
Cyclization + Esterification 70-85 Reflux in dichloromethane
Direct Cyclization 60-75 Room temperature with amine excess

Characterization of the final product is typically performed using:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate participates in nucleophilic substitution reactions, leveraging its spirocyclic diaza framework. Key examples include:

  • Reaction with 2,4-Dichloropyrimidine-5-carbonitrile :
    This reaction involves substitution at the pyrimidine ring under mild conditions (0°C in dichloromethane with Hunig’s base as a catalyst). The product, tert-butyl 8-[2-(biphenyl-3-ylamino)-5-cyanopyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-2-carboxylate, is isolated via reverse-phase chromatography (yield not quantified) .
Reaction Type Reagents/Conditions Product(s)
Nucleophilic Substitution2,4-Dichloropyrimidine-5-carbonitrile, Hunig’s base, CH₂Cl₂, 0°CSubstituted pyrimidine derivative with spirocyclic core

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid derivative:

  • Acidic Hydrolysis :
    Using HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane, the Boc-protected amine is cleaved, generating 2,8-diazaspiro[4.5]decane-8-carboxylic acid.
Reaction Type Reagents/Conditions Product(s)
Ester HydrolysisHCl/dioxane or TFA/CH₂Cl₂Free carboxylic acid derivative

Condensation Reactions

The compound serves as a precursor in condensation reactions to form carbamates or amides:

  • Reaction with Carbonyl Diimidazole (CDI) :
    In dichloromethane with triethylamine, the spirocyclic amine reacts with CDI-activated benzyl alcohol to form a benzyl carbamate intermediate .
Reaction Type Reagents/Conditions Product(s)
Carbamate FormationCDI, benzyl alcohol, triethylamine, CH₂Cl₂Benzyl carbamate intermediate

Reduction Reactions

The diazaspiro structure undergoes reduction to modify its nitrogen functionalities:

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds or deprotects functional groups, yielding secondary amines.
Reaction Type Reagents/Conditions Product(s)
Catalytic ReductionH₂, Pd-CReduced amine derivatives

Comparative Reaction Table

Reaction Reagents Conditions Major Product Yield Source
Substitution with pyrimidine2,4-Dichloropyrimidine-5-carbonitrile0°C, CH₂Cl₂Pyrimidine-substituted spirocyclic compoundN/A
Ester hydrolysisHCl/dioxaneRoom temperature2,8-Diazaspiro[4.5]decane-8-carboxylic acidHigh
Carbamate formationCDI, benzyl alcoholCH₂Cl₂, triethylamineBenzyl carbamate intermediateModerate
Catalytic hydrogenationH₂, Pd-CRT, 1 atmReduced amine derivativeN/A

Mechanistic Insights

  • Nucleophilic Substitution : The diaza nitrogen atoms act as nucleophiles, attacking electrophilic centers (e.g., chlorinated pyrimidines) .
  • Ester Hydrolysis : Acidic conditions protonate the ester oxygen, facilitating cleavage of the tert-butyl group.
  • Carbamate Formation : CDI activates the alcohol, enabling nucleophilic attack by the spirocyclic amine .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative was synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.

Synthesis of Bioactive Molecules

This compound has been utilized in the synthesis of various bioactive molecules. Its spirocyclic framework allows for the introduction of diverse functional groups, leading to the creation of novel compounds with potential biological activities.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields associated with the use of this compound in organic synthesis:

Reaction TypeConditionsYield (%)References
Coupling with pyrimidine derivativesCH₂Cl₂, 0 °C for 3 hours85
Synthesis of spirocyclic compoundsCH₃CN, heating overnight78
Formation of amine derivativesEthyl acetate wash and silica gel chromatography90

Case Study 1: Anticancer Drug Development

A recent study focused on modifying the structure of this compound to enhance its anticancer activity. The modified compounds were tested against breast cancer cell lines and showed a dose-dependent response with IC₅₀ values significantly lower than those of existing chemotherapeutics.

Case Study 2: Neuroprotective Agent Research

In another investigation, researchers evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism of action of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The target compound exhibits superior synthetic yield (94%) compared to sulfur-containing analogues (76–78%) .
  • Substitution with electron-withdrawing groups (e.g., trifluoroacetyl in 20p) increases yield (88%) but alters physical state to a glassy solid .

Reactivity and Functionalization

The Boc-protected diazaspiro core demonstrates versatility in derivatization:

  • Microwave-Assisted Coupling : Reacts with halogenated pyridines (e.g., 4-chloro-3,5-diiodopyridine) under microwave irradiation (220°C) to form kinase inhibitors, achieving 43–94% yields in NMP solvent .
  • Hydrolysis : The Boc group is selectively removable under basic conditions (NaOH/MeOH), enabling further functionalization .

In contrast, analogues like tert-butyl 2,4-dioxo-3,8-diazaspiro[4.5]decane-8-carboxylate require multi-step syntheses involving diaminooctane and tert-butyl hydroperoxide, limiting their scalability .

Key Observations :

  • The hydrochloride salt form enhances solubility but introduces additional hazards (e.g., H302: harmful if swallowed) .
  • Dioxo-substituted analogues exhibit higher reactivity but require stringent safety protocols due to skin/eye irritation risks .

Biological Activity

Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and significant biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a spirocyclic structure with two nitrogen atoms integrated into the bicyclic framework, which is critical for its biological interactions.

This compound primarily functions as an inhibitor of diacylglycerol kinase alpha (DGKα). This inhibition is significant as DGKα plays a crucial role in regulating immune responses and has implications in cancer therapy and autoimmune diseases. The compound's structure allows it to effectively interact with biological targets, modulating their activity in various pathways.

Biological Activities

  • Anticancer Properties
    • Research indicates that this compound exhibits cytotoxic effects on cancer cells. In particular, studies have shown enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
    • The compound's spirocyclic structure may enhance its binding affinity to target proteins involved in cancer progression, making it a promising candidate for further development as an anticancer agent .
  • Immune Modulation
    • By inhibiting DGKα, the compound may enhance immune activation processes, which could be beneficial in treating autoimmune diseases and enhancing the efficacy of immunotherapies .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although more extensive research is required to fully characterize these effects .

Case Studies

StudyFindings
FaDu Cell Line Study Demonstrated significant cytotoxicity and apoptosis induction compared to bleomycin.
DGKα Inhibition Assays Confirmed the compound's ability to inhibit DGKα effectively, suggesting potential applications in cancer therapy and immune modulation.
Antimicrobial Screening Initial results indicate possible antimicrobial activity against various pathogens; further studies needed for validation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and minimize by-products. The compound serves as a versatile building block for creating derivatives with enhanced biological properties.

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : As a potential precursor for synthesizing novel therapeutic agents targeting cancer and autoimmune diseases.
  • Biochemical Research : Utilized in studies investigating the role of DGKα in cellular signaling pathways.
  • Material Science : Investigated for its properties in developing new materials due to its unique chemical structure.

Q & A

Q. How can researchers integrate cheminformatics tools to analyze structure-activity relationships (SAR) for this compound?

  • Workflow :

Curate bioactivity datasets (e.g., ChEMBL) for diazaspiro analogs.

Perform QSAR modeling (e.g., Random Forest, SVM) to link substituents to target binding.

Validate predictions with SPR (Surface Plasmon Resonance) assays .

Q. What are the ethical and methodological standards for reporting synthetic data in publications?

  • Follow APA/ACS guidelines:
  • Disclose purity, analytical methods (e.g., HPLC conditions), and spectral accession codes.
  • Use CRDC classifications (e.g., RDF2050112 for reactor design) for reproducibility .

Q. Tables for Reference

Analytical Parameters for Characterization
Technique
-----------
¹H NMR
HPLC
HRMS
Computational Tools for Reaction Design
Software
----------
Gaussian
KNIME
ICReDD

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

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